ethyl 2-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoyl]amino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoyl]amino]acetate is a complex organic compound that belongs to the class of enoyl amides This compound is characterized by the presence of a butoxybenzoyl group, a chlorophenyl group, and an enoyl amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoyl]amino]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the enoyl amide linkage: This step involves the reaction of 4-butoxybenzoyl chloride with 4-chloroaniline in the presence of a base such as triethylamine to form the intermediate 4-butoxybenzoyl-4-chloroanilide.
Condensation reaction: The intermediate is then subjected to a condensation reaction with ethyl acetoacetate in the presence of a catalyst such as piperidine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoyl]amino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Substituted derivatives at the chlorophenyl group.
Scientific Research Applications
Ethyl 2-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoyl]amino]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoyl]amino]acetate involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling pathways.
Disrupting cellular processes: Interfering with processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Ethyl 2-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoyl]amino]acetate can be compared with similar compounds such as:
Ethyl 2-[[(E)-2-[(4-methoxybenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoyl]amino]acetate: Similar structure but with a methoxy group instead of a butoxy group.
Ethyl 2-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(4-fluorophenyl)prop-2-enoyl]amino]acetate: Similar structure but with a fluorophenyl group instead of a chlorophenyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 2-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN2O5/c1-3-5-14-32-20-12-8-18(9-13-20)23(29)27-21(15-17-6-10-19(25)11-7-17)24(30)26-16-22(28)31-4-2/h6-13,15H,3-5,14,16H2,1-2H3,(H,26,30)(H,27,29)/b21-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWIGLNLYPISKR-RCCKNPSSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)NCC(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)NCC(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.